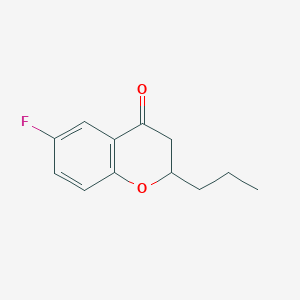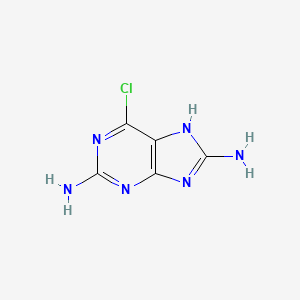![molecular formula C20H17ClN2O3 B8517754 methyl 4-[(2-chloroquinoline-4-carbonyl)amino]-3,5-dimethylbenzoate](/img/structure/B8517754.png)
methyl 4-[(2-chloroquinoline-4-carbonyl)amino]-3,5-dimethylbenzoate
描述
Methyl 4-[(2-chloroquinoline-4-carbonyl)amino]-3,5-dimethylbenzoate is a complex organic compound that features a quinoline moiety and a benzoate ester. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the quinoline ring system, which is known for its biological activity, makes this compound a valuable target for research and development.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-[(2-chloroquinoline-4-carbonyl)amino]-3,5-dimethylbenzoate typically involves the following steps:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized using various methods, such as the Skraup, Doebner-Von Miller, or Friedlander synthesis.
Introduction of the Chloro Group: The chloro group is introduced via chlorination reactions, often using reagents like thionyl chloride or phosphorus pentachloride.
Coupling with Benzoate Ester: The final step involves coupling the quinoline derivative with 3,5-dimethylbenzoic acid or its ester derivative using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing cost-effective reagents and catalysts.
Types of Reactions:
Oxidation: The quinoline moiety can undergo oxidation reactions to form quinoline N-oxides.
Reduction: Reduction of the quinoline ring can yield tetrahydroquinoline derivatives.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) is typical.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
科学研究应用
Methyl 4-[(2-chloroquinoline-4-carbonyl)amino]-3,5-dimethylbenzoate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimalarial, anticancer, and antibacterial agent due to the biological activity of the quinoline ring.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Material Science:
作用机制
The mechanism of action of methyl 4-[(2-chloroquinoline-4-carbonyl)amino]-3,5-dimethylbenzoate involves its interaction with various molecular targets:
相似化合物的比较
Quinoline Derivatives: Compounds like 2-chloroquinoline-3-carbaldehyde and 4-hydroxyquinoline.
Benzoate Esters: Compounds like methyl 3,5-dimethylbenzoate.
Uniqueness: Methyl 4-[(2-chloroquinoline-4-carbonyl)amino]-3,5-dimethylbenzoate is unique due to the combination of the quinoline and benzoate ester moieties, which imparts distinct biological and chemical properties . This combination allows for diverse applications in medicinal chemistry and organic synthesis, setting it apart from other similar compounds .
属性
分子式 |
C20H17ClN2O3 |
|---|---|
分子量 |
368.8 g/mol |
IUPAC 名称 |
methyl 4-[(2-chloroquinoline-4-carbonyl)amino]-3,5-dimethylbenzoate |
InChI |
InChI=1S/C20H17ClN2O3/c1-11-8-13(20(25)26-3)9-12(2)18(11)23-19(24)15-10-17(21)22-16-7-5-4-6-14(15)16/h4-10H,1-3H3,(H,23,24) |
InChI 键 |
NKJRFIVHKHIRCG-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1NC(=O)C2=CC(=NC3=CC=CC=C32)Cl)C)C(=O)OC |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![tert-Butyl(dimethyl)[(6-phenylhexyl)oxy]silane](/img/structure/B8517732.png)





